molecular formula C20H23NO4 B14363853 Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- CAS No. 92601-65-5

Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-

Katalognummer: B14363853
CAS-Nummer: 92601-65-5
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: NWPDZJNBSXBGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a butylethylamino group and a hydroxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- typically involves multiple steps, starting with the preparation of the benzoic acid core. One common method is the oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

92601-65-5

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-[4-[butyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-3-5-12-21(4-2)14-10-11-17(18(22)13-14)19(23)15-8-6-7-9-16(15)20(24)25/h6-11,13,22H,3-5,12H2,1-2H3,(H,24,25)

InChI-Schlüssel

NWPDZJNBSXBGEM-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.